Resolvin D2-d5
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Overview
Description
Resolvin D2-d5 is a specialized pro-resolving mediator derived from omega-3 fatty acids, specifically docosahexaenoic acid. It is a deuterated form of Resolvin D2, which means it contains deuterium atoms instead of hydrogen atoms. This compound plays a crucial role in the resolution of inflammation, promoting the termination of neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages, and aiding in tissue remodeling and homeostasis .
Mechanism of Action
Target of Action
Resolvin D2-d5, a derivative of Resolvin D2, primarily targets myogenic cells and macrophages . It plays a crucial role in muscle regeneration, particularly in conditions like Duchenne Muscular Dystrophy . It also targets leukocytes, controlling microbial sepsis .
Mode of Action
this compound interacts with its targets to promote the resolution of inflammation. It promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors . Moreover, it directly targets myogenic cells, promoting their differentiation and the expansion of the pool of myogenic progenitor cells, leading to increased myogenesis . These effects are ablated when the receptor Gpr18 is knocked out, knocked down, or blocked by the pharmacological antagonist O-1918 .
Biochemical Pathways
this compound is a metabolite of docosahexaenoic acid (DHA) and is synthesized during the initial phases of acute inflammatory responses . It is produced physiologically from the sequential oxygenation of DHA by 15- and 5-lipoxygenase . It functions to dampen excessive neutrophil trafficking to sites of inflammation . It reduces leukocyte–endothelial interactions in vivo by endothelial-dependent nitric oxide production, and by direct modulation of leukocyte adhesion receptor expression .
Pharmacokinetics
It is known that it is a product of the action of 15- and 5-lipoxygenase on dha . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
this compound has potent anti-inflammatory and anti-infective activities . It is a potent regulator of leukocytes and controls microbial sepsis . In mice with microbial sepsis initiated by caecal ligation and puncture, this compound sharply decreased both local and systemic bacterial burden, excessive cytokine production, and neutrophil recruitment, while increasing peritoneal mononuclear cells and macrophage phagocytosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, genetic abnormalities, the aging process, or environmental factors can lead to dysregulation of the inflammatory response . The global prevalence of pain as a primary symptom in RA is influenced by the interplay between inflammation and its resolution . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Resolvin D2-d5, like its parent compound Resolvin D2, plays a crucial role in biochemical reactions. It is produced for termination of neutrophil infiltration, stimulation of the clearance of apoptotic cells by macrophages, and promotion of tissue remodeling and homeostasis . It interacts with various enzymes, proteins, and other biomolecules, controlling microbial sepsis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Resolvin D2 promotes the switch of macrophages toward their anti-inflammatory phenotype and increases their secretion of pro-myogenic factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It directly targets myogenic cells and promotes their differentiation and the expansion of the pool of myogenic progenitor cells leading to increased myogenesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that Resolvin D2 targets both inflammation and myogenesis leading to enhanced muscle function compared to glucocorticoids .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin D2-d5 is synthesized through the sequential oxygenation of docosahexaenoic acid by 15-lipoxygenase and 5-lipoxygenase enzymes. The process involves the incorporation of deuterium atoms into the molecule, which can be achieved through deuterium exchange reactions or by using deuterated precursors .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity lipid standards and specialized equipment for the incorporation of deuterium. The process typically includes the use of gas chromatography or liquid chromatography coupled with mass spectrometry for the quantification and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Resolvin D2-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and deuterated derivatives of this compound, which retain the anti-inflammatory and pro-resolving properties of the parent compound .
Scientific Research Applications
Resolvin D2-d5 has a wide range of scientific research applications, including:
Chemistry:
- Used as an internal standard for the quantification of Resolvin D2 in analytical chemistry.
- Studied for its unique chemical properties due to deuterium incorporation .
Biology:
- Investigated for its role in the resolution of inflammation and immune response regulation.
- Studied for its effects on leukocyte trafficking and macrophage phagocytosis .
Medicine:
- Explored as a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases.
- Investigated for its role in reducing excessive cytokine production and neutrophil recruitment in sepsis .
Industry:
- Used in the development of anti-inflammatory drugs and supplements.
- Studied for its potential applications in the food and nutraceutical industries .
Comparison with Similar Compounds
Resolvin D2-d5 is unique due to its deuterium incorporation, which enhances its stability and prolongs its biological activity. Similar compounds include:
Resolvin D1: Another specialized pro-resolving mediator derived from docosahexaenoic acid, known for its anti-inflammatory properties.
Resolvin E1: Derived from eicosapentaenoic acid, it also plays a role in resolving inflammation.
Protectins and Maresins: Other classes of specialized pro-resolving mediators with similar functions in inflammation resolution.
This compound stands out due to its enhanced stability and prolonged activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-21,21,22,22,22-pentadeuterio-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,11-8-,14-10+,17-12+/t19-,20+,21-/m1/s1/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUGXNBOBQDM-XNSNRJMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H]([C@@H](\C=C\C=C\C=C/C=C/[C@H](C/C=C\CCC(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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